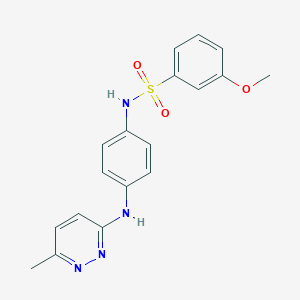
3-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a versatile chemical compound with vast scientific potential. It is a diazaaromatic compound and its IUPAC name is 4-methoxy-3-[(6-methylpyridazin-3-yl)oxy]phenylamine . It has a molecular weight of 231.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13N3O2/c1-8-3-6-12(15-14-8)17-11-7-9(13)4-5-10(11)16-2/h3-7H,13H2,1-2H3 . This indicates the presence of 12 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Properties
The compound’s structure suggests potential antimicrobial activity. Researchers have investigated its effects against bacteria, fungi, and other microorganisms. By inhibiting microbial growth, it could serve as a valuable lead compound for developing new antibiotics or antifungal agents .
Anticancer Potential
Given its unique structure, this compound may interfere with cancer cell growth or metastasis. Researchers have explored its effects on cancer cell lines, assessing its cytotoxicity and potential as an anticancer drug candidate. Further studies are needed to elucidate its precise mechanisms .
Antiplatelet Activity
The compound’s sulfonamide moiety suggests a potential role in platelet aggregation inhibition. Antiplatelet agents are crucial for preventing thrombosis and cardiovascular events. Investigating its effects on platelet function could reveal valuable insights .
Antiulcer Properties
Compounds with sulfonamide groups have been investigated for their gastroprotective effects. This compound might exhibit antiulcer activity by modulating gastric acid secretion or promoting mucosal healing .
Herbicidal Applications
Interestingly, some pyridazine-based compounds, including this one, have herbicidal properties. Researchers have explored their effects on weed control and crop protection. Investigating its herbicidal potential could benefit agriculture .
Antifeedant Activity
In the context of pest management, antifeedant compounds deter herbivores from consuming plants. This compound’s structure suggests it might have antifeedant properties, making it relevant for agricultural applications .
Other Biological Activities
Beyond the mentioned categories, this compound has been associated with various other anticipated biological properties, such as bronchial asthma and allergy management, antidiabetic effects, and potential use as an antidepressant or antihypertensive agent .
Agrochemical Applications
Notably, several pyridazinone derivatives find use as agrochemicals. The pharmaceutical industry seeks polysubstituted pyridazinone compounds for their diverse applications. Examples include anti-platelet agents, anti-inflammatory agents, and herbicides .
Direcciones Futuras
Propiedades
IUPAC Name |
3-methoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-13-6-11-18(21-20-13)19-14-7-9-15(10-8-14)22-26(23,24)17-5-3-4-16(12-17)25-2/h3-12,22H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEPDBJJMGMIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

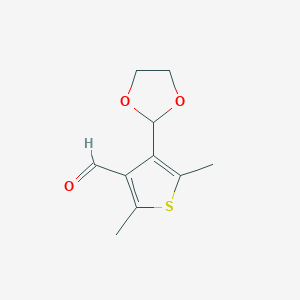


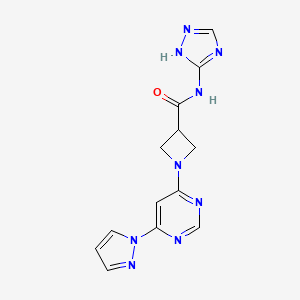
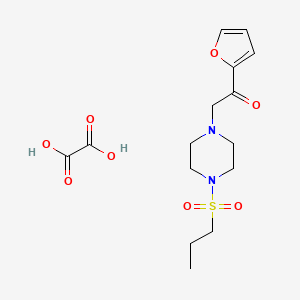
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-pyrrolidin-1-yl-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2661621.png)
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one](/img/structure/B2661625.png)
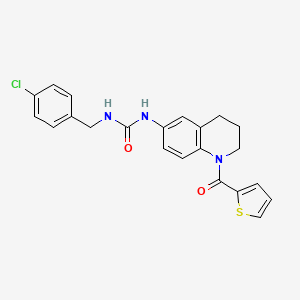
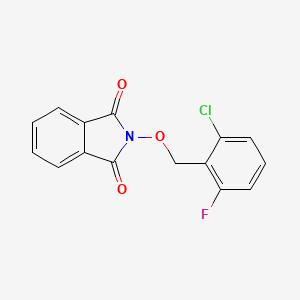

![2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)
![5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2661632.png)
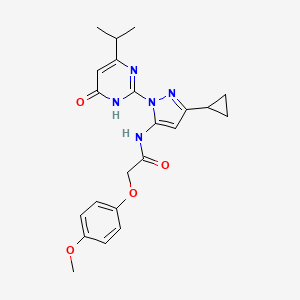
![3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2661635.png)